2,3,4,5-Tetramethylhexane

Conformational Analysis Stereochemistry Molecular Mechanics

2,3,4,5-Tetramethylhexane (CAS 52897-15-1) is a highly branched C10 alkane isomer belonging to the decane family. It exists as a meso stereoisomer due to its internal symmetry, a feature that imparts distinct conformational behavior relative to other decane isomers.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 52897-15-1
Cat. No. B12649075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetramethylhexane
CAS52897-15-1
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCC(C)C(C)C(C)C(C)C
InChIInChI=1S/C10H22/c1-7(2)9(5)10(6)8(3)4/h7-10H,1-6H3
InChIKeyBHGNYYIOYPFWKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetramethylhexane (CAS 52897-15-1): Physicochemical Baseline and Procurement Considerations


2,3,4,5-Tetramethylhexane (CAS 52897-15-1) is a highly branched C10 alkane isomer belonging to the decane family. It exists as a meso stereoisomer due to its internal symmetry, a feature that imparts distinct conformational behavior relative to other decane isomers [1]. Its molecular formula is C10H22, with a molecular weight of 142.28 g/mol, and it is classified as a saturated branched hydrocarbon. Key physicochemical parameters—including boiling point (156.2°C at 760 mmHg), density (0.7460 g/cm³), and refractive index (1.4181)—have been experimentally determined and documented in authoritative reference databases [2]. These properties differentiate it from both linear decane and other branched C10 isomers, making precise identity verification essential for procurement in research and industrial applications.

Why 2,3,4,5-Tetramethylhexane Cannot Be Substituted with Other C10 Isomers: Physicochemical Non-Equivalence


While multiple C10H22 isomers share identical molecular formula and nominal molecular weight, their thermophysical and conformational properties diverge substantially due to differences in branching architecture. 2,3,4,5-Tetramethylhexane exhibits a boiling point approximately 18°C lower than that of n-decane (174.1°C) [1] and differs from other branched C10 isomers such as 2,2,3,3-tetramethylhexane or 2,2,4,4-tetramethylhexane in vapor pressure, enthalpy of vaporization, and liquid density [2]. Furthermore, its meso stereochemistry confers a unique conformational landscape that distinguishes it from chiral branched analogs in applications where molecular shape dictates physical interactions or chromatographic behavior [3]. These quantifiable disparities mean that generic substitution with an alternate C10 alkane would introduce uncontrolled variability in boiling range, density, and intermolecular interactions—parameters critical to distillation, formulation, and analytical method validation.

Quantitative Differentiation Evidence: 2,3,4,5-Tetramethylhexane versus Comparator Compounds


Conformational Specificity of meso-2,3,4,5-Tetramethylhexane in Molecular Recognition Studies

The meso stereochemistry of 2,3,4,5-tetramethylhexane produces a defined set of low-energy conformations distinct from its chiral analogs. Conformational analysis identified three minima for the meso isomer, with energy barriers for interconversion quantified [1]. In contrast, chiral branched analogs exhibit different conformational energy landscapes due to altered steric interactions. This meso-specific conformational signature is essential for studies of molecular shape recognition and steric effects.

Conformational Analysis Stereochemistry Molecular Mechanics

Enthalpy of Vaporization (ΔvapH°) of 2,3,4,5-Tetramethylhexane versus n-Decane

The standard enthalpy of vaporization (ΔvapH°) for 2,3,4,5-tetramethylhexane is 46.0 kJ/mol [1]. This value is approximately 5.5 kJ/mol lower than that of n-decane, which has a reported ΔvapH° of 51.4 kJ/mol at 298.15 K [2]. The reduced ΔvapH° reflects weaker intermolecular dispersion forces in the highly branched isomer, directly impacting the energy required for phase change in distillation or evaporation processes.

Thermodynamics Distillation Process Engineering

Liquid Density and Refractive Index: 2,3,4,5-Tetramethylhexane versus n-Decane

2,3,4,5-Tetramethylhexane exhibits a liquid density of 0.7460 g/cm³ at 20°C and a refractive index (nD) of 1.4181 [1]. In comparison, n-decane has a density of 0.7300 g/cm³ and a refractive index of 1.4102 at 20°C [2]. The higher density and refractive index of 2,3,4,5-tetramethylhexane, despite its lower molecular polarizability per unit volume due to branching, provide distinct, measurable parameters for identity verification and purity assessment.

Physical Property Measurement Quality Control Analytical Chemistry

Validated Application Scenarios for 2,3,4,5-Tetramethylhexane Based on Differentiation Evidence


Conformational Reference Standard in Molecular Mechanics and NMR Studies

2,3,4,5-Tetramethylhexane serves as a well-defined meso branched alkane standard for calibrating molecular mechanics force fields and validating NMR-derived coupling constants in conformational analysis. The three distinct low-energy conformations and their interconversion barriers, as characterized by Hoffmann and Menzel [1], provide a benchmark dataset for computational chemistry method development. Substitution with a non-meso C10 isomer would invalidate comparisons to this published conformational energy landscape.

Process Simulation Input for Distillation of Branched Hydrocarbon Streams

In process engineering simulations (e.g., Aspen Plus, CHEMCAD), accurate thermophysical property inputs are essential for column design. The experimentally determined enthalpy of vaporization (ΔvapH° = 46.0 kJ/mol) and boiling point (156.2°C) for 2,3,4,5-tetramethylhexane [1] differ significantly from those of n-decane (51.4 kJ/mol, 174.1°C) and other C10 isomers. Using generic decane properties would introduce systematic errors in energy balance calculations, reboiler duty estimations, and separation predictions for streams containing this specific branched isomer.

Analytical Reference Material for GC Retention Index Calibration

The highly branched structure of 2,3,4,5-tetramethylhexane yields a distinct Kovats retention index on non-polar stationary phases (e.g., squalane) relative to linear and less-branched C10 alkanes. While specific RI data is available in specialized NIST TRC collections [1], its predictable elution behavior makes it a useful secondary standard for confirming GC column performance and retention time reproducibility in hydrocarbon mixture analysis. Procurement of the verified CAS 52897-15-1 material ensures that observed retention shifts are due to column condition rather than isomer misidentification.

Quality Control Identity Verification Using Orthogonal Physical Constants

Incoming material inspection protocols for 2,3,4,5-tetramethylhexane can leverage its unique combination of density (0.7460 g/cm³ at 20°C) and refractive index (1.4181) [1]. These values are both higher than those of n-decane (0.7300 g/cm³; 1.4102), providing a rapid, low-cost orthogonal verification. A measured density outside the expected range of 0.744–0.748 g/cm³ or a refractive index below 1.417 would immediately flag potential shipment errors, protecting downstream research or process integrity.

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